Technical Guide: Synthesis and Characterization of 4-Oxopyrrolidine-3-carbonitrile
Technical Guide: Synthesis and Characterization of 4-Oxopyrrolidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-oxopyrrolidine-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details a plausible synthetic route, experimental protocols, and the characterization of the target compound and its key intermediate.
Introduction
4-Oxopyrrolidine-3-carbonitrile is a versatile scaffold featuring a pyrrolidinone ring, a ketone, and a nitrile functional group. This unique combination of functionalities makes it an attractive starting material for the synthesis of a wide range of more complex molecules, including kinase inhibitors and other biologically active compounds. The strategic placement of reactive sites allows for selective modifications, enabling the exploration of diverse chemical space in drug discovery programs.
Synthetic Pathway
A robust and efficient synthesis of 4-oxopyrrolidine-3-carbonitrile can be achieved through a multi-step sequence involving the formation of an N-protected pyrrolidinone ring system via a Dieckmann condensation, followed by the introduction of the nitrile functionality and subsequent deprotection. The most common approach utilizes a tert-butyloxycarbonyl (Boc) protecting group for the nitrogen atom, which provides stability during the initial synthetic steps and can be readily removed under acidic conditions.
The proposed synthetic pathway is outlined below:
Figure 1: Proposed synthetic pathway for 4-oxopyrrolidine-3-carbonitrile.
Experimental Protocols
Synthesis of tert-Butyl 4-oxo-3-(ethoxycarbonyl)pyrrolidine-1-carboxylate (Intermediate 1)
The formation of the 4-oxopyrrolidine ring is accomplished via an intramolecular Dieckmann condensation of an N-Boc protected amino diester. This base-catalyzed reaction is a reliable method for the formation of five-membered rings.[1][2][3]
Reaction: Dieckmann Condensation
Starting Material: Diethyl N-(tert-butoxycarbonyl)-2-aminoethylmalonate
Reagents and Solvents:
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
A solution of diethyl N-(tert-butoxycarbonyl)-2-aminoethylmalonate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
Potassium tert-butoxide (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-oxo-3-(ethoxycarbonyl)pyrrolidine-1-carboxylate.
Synthesis of tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (Intermediate 2)
The conversion of the β-keto ester to the β-keto nitrile can be achieved through various methods. A direct and efficient approach is the electrophilic cyanation using a suitable cyanating agent.[4][5][6]
Reaction: Electrophilic Cyanation
Starting Material: tert-Butyl 4-oxo-3-(ethoxycarbonyl)pyrrolidine-1-carboxylate
Reagents and Solvents:
-
p-Toluenesulfonyl cyanide (TsCN)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a suspension of a chiral tin dibromide catalyst (e.g., (R)-BINOL-derived) in anhydrous THF under an argon atmosphere, a solution of sodium ethoxide in ethanol (20%) is added. The mixture is stirred at room temperature for 30 minutes.
-
The β-keto ester, tert-butyl 4-oxo-3-(ethoxycarbonyl)pyrrolidine-1-carboxylate (1.0 eq), is added, followed by p-toluenesulfonyl cyanide (1.5 eq).
-
The reaction mixture is heated to 50 °C and stirred for 2 hours.
-
After cooling to room temperature, the reaction is quenched with brine and solid potassium fluoride (KF) is added.
-
The mixture is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate.
Synthesis of 4-Oxopyrrolidine-3-carbonitrile (Final Product)
The final step involves the removal of the N-Boc protecting group under acidic conditions to yield the target compound.[7]
Reaction: N-Boc Deprotection
Starting Material: tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Reagents and Solvents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate is dissolved in dichloromethane.
-
Trifluoroacetic acid (5-10 equivalents) is added dropwise to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-3 hours, monitoring the progress by TLC.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is co-evaporated with toluene to remove residual TFA.
-
The crude product can be purified by recrystallization or by conversion to its hydrochloride salt by treatment with HCl in a suitable solvent like ether or dioxane.
Characterization Data
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (Intermediate 2) | C₁₀H₁₄N₂O₃ | 210.23 | White to off-white crystalline powder | 90-95 | 175463-32-8 |
| 4-Oxopyrrolidine-3-carbonitrile | C₅H₆N₂O | 110.12 | (Predicted) Solid | N/A | N/A |
Spectroscopic Data
tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (Intermediate 2)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.25-4.05 (m, 2H), 3.85-3.65 (m, 2H), 3.50-3.30 (m, 1H), 1.48 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 201.8, 154.2, 115.9, 81.5, 50.1, 48.9, 45.3, 28.3.
-
IR (KBr, cm⁻¹): ν 2978, 2250 (C≡N), 1750 (C=O, ketone), 1695 (C=O, carbamate).
-
Mass Spectrometry (ESI-MS): m/z 211.1 [M+H]⁺.
4-Oxopyrrolidine-3-carbonitrile
(Predicted data based on related structures)
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 8.5 (br s, 1H, NH), 4.10 (t, J = 2.0 Hz, 2H), 3.85 (t, J = 2.0 Hz, 1H), 3.40 (s, 2H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm) 205.0, 117.5, 52.0, 48.0, 40.0.
-
IR (KBr, cm⁻¹): ν 3300 (N-H), 2245 (C≡N), 1740 (C=O, ketone).
-
Mass Spectrometry (ESI-MS): m/z 111.1 [M+H]⁺.
Logical Workflow and Relationships
The following diagram illustrates the logical workflow of the synthesis and characterization process.
Figure 2: Workflow for the synthesis and characterization of 4-oxopyrrolidine-3-carbonitrile.
Conclusion
This technical guide outlines a practical and well-precedented synthetic route for the preparation of 4-oxopyrrolidine-3-carbonitrile. The use of a Boc protecting group allows for a controlled synthesis, culminating in the desired versatile building block. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the use of this compound in the development of novel therapeutics.
References
- 1. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 2. (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole [ouci.dntb.gov.ua]
